(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17623175
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O4 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | DSJXTJZRCOLMEG-NSHDSACASA-N |
| Isomeric SMILES | CC1=C(N=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Stereochemistry
The compound belongs to the class of α-amino acids with a propanoic acid backbone. Key structural elements include:
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Chiral center: The (2S) configuration at the α-carbon ensures enantiomeric specificity, critical for biological interactions .
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Boc protecting group: The tert-butoxycarbonyl moiety shields the amine functionality during synthetic processes, enabling selective reactions at other sites .
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3-Methylpyridin-2-yl substituent: This heteroaromatic side chain introduces potential π-π stacking interactions and hydrogen-bonding capabilities, which may enhance binding to biological targets .
The molecular formula is C₁₄H₂₀N₂O₄, with a calculated molecular weight of 280.32 g/mol. Comparative analysis with similar compounds, such as 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid (C₁₃H₁₈N₂O₄, 266.3 g/mol) , highlights the impact of the methyl group on steric and electronic properties.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for the target compound is documented, a plausible route can be inferred from analogous procedures :
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Protection of Amine:
React the parent amino acid, (S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to introduce the Boc group. -
Purification:
Utilize silica gel chromatography or crystallization to isolate the Boc-protected intermediate. -
Deprotection (if required):
Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine for further functionalization.
A related synthesis for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid achieved a 95% yield via hydrogenation and lithium hydroxide-mediated hydrolysis . Adapting these conditions to the 3-methylpyridine variant would require optimizing reaction times and catalysts.
Spectroscopic Characterization
Key characterization data for analogous compounds include:
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¹H NMR: Peaks corresponding to the Boc group (δ 1.45 ppm, singlet for 9H), pyridine protons (δ 7.2–8.5 ppm), and α-proton (δ 4.14–4.21 ppm) .
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IR Spectroscopy: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| Solubility | Moderate in polar solvents (e.g., THF, methanol) |
| Melting Point | Not reported; analogues: 120–150°C |
| pKa (Carboxylic Acid) | ~2.5–3.5 (estimated) |
| pKa (Pyridine N) | ~4.5–5.5 (estimated) |
The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety ensures aqueous solubility at physiological pH .
Comparative Analysis with Analogues
The 3-methylpyridine group uniquely balances steric and electronic effects, potentially improving target selectivity compared to phenyl or tetrahydropyran analogues .
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